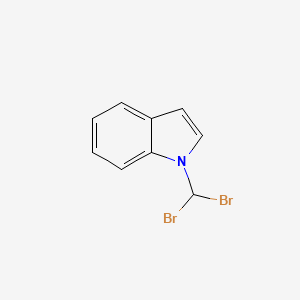
1-(Dibromomethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dibromomethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dibromomethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(Dibromomethyl)-1H-indole typically involves the bromination of 1-methylindole. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the methyl group. Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over the reaction parameters .
Analyse Des Réactions Chimiques
1-(Dibromomethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the dibromomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
1-(Dibromomethyl)-1H-indole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Dibromomethyl)-1H-indole involves its interaction with various molecular targets. The dibromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to genotoxic effects .
Comparaison Avec Des Composés Similaires
1-(Dibromomethyl)-1H-indole can be compared with other similar compounds such as:
1-Bromomethyl-1H-indole: This compound has a single bromine atom and exhibits different reactivity and biological activity compared to the dibromomethyl derivative.
1-(Chloromethyl)-1H-indole: The presence of a chlorine atom instead of bromine alters the compound’s chemical properties and reactivity.
1-(Iodomethyl)-1H-indole: The iodine derivative is more reactive due to the larger atomic size and lower bond dissociation energy of the carbon-iodine bond.
The uniqueness of this compound lies in its dibromomethyl group, which imparts distinct chemical reactivity and potential biological activities compared to its mono-halogenated counterparts .
Propriétés
Numéro CAS |
65216-80-0 |
|---|---|
Formule moléculaire |
C9H7Br2N |
Poids moléculaire |
288.97 g/mol |
Nom IUPAC |
1-(dibromomethyl)indole |
InChI |
InChI=1S/C9H7Br2N/c10-9(11)12-6-5-7-3-1-2-4-8(7)12/h1-6,9H |
Clé InChI |
PNBKOOQXMQAQAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN2C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


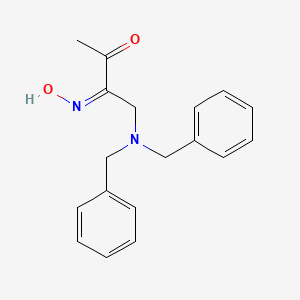
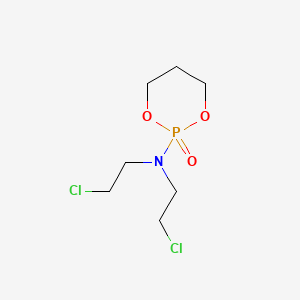
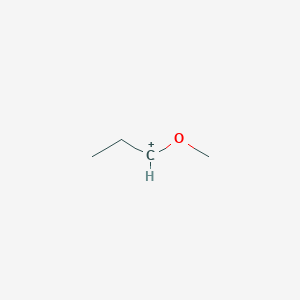
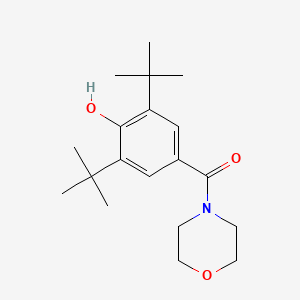
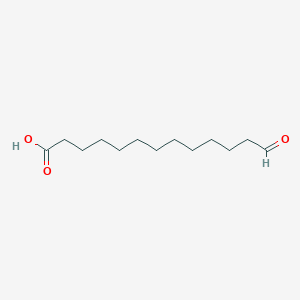
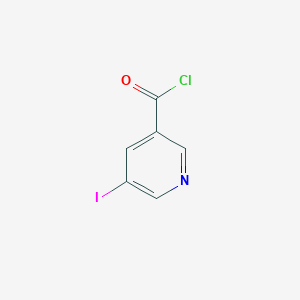
![3-{2-Hydroxy-1-[2-(methylamino)ethyl]cyclohexyl}phenol](/img/structure/B14500549.png)
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
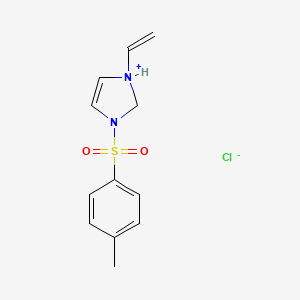
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
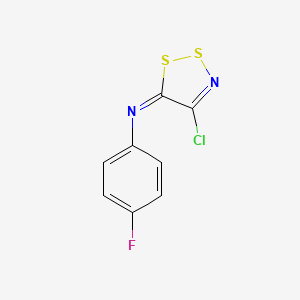

![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![(4R,4aR,7aR,12bS)-9-methoxy-3,7a-dimethyl-2,4,4a,5,6,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B14500590.png)
